Direct Endothelial NO Release Enhancement: 4-Hydroxy Nebivolol vs. Parent Nebivolol
In human umbilical vein endothelial cells (HUVECs), acute exposure to 4-hydroxy nebivolol at 50 µM induced peak nitric oxide (NO) release of approximately 330–350 nM, whereas nebivolol did not produce comparable NO elevation in the same assay system [1]. This demonstrates a distinct vasodilatory mechanism independent of β₁-adrenergic blockade. This effect is concentration-dependent and observable at concentrations as low as 250 nM [2].
| Evidence Dimension | Peak nitric oxide (NO) release |
|---|---|
| Target Compound Data | 330–350 nM NO |
| Comparator Or Baseline | Nebivolol (parent drug) |
| Quantified Difference | Nebivolol did not produce comparable NO elevation (no quantifiable peak reported under same conditions) |
| Conditions | HUVEC culture, acute exposure (50 µM), assayed for NO release |
Why This Matters
This unique NO-mediated vasodilation differentiates 4-hydroxy nebivolol hydrochloride from nebivolol and other β-blockers (e.g., metoprolol) lacking endothelial NO activity, making it a critical tool for studying β-blocker pleiotropic effects.
- [1] O'Donnell JP, Owens W, Duncan J, Shaw A, Wu J. Pharmaceutical composition containing hydroxylated nebivolol. Chinese Patent CN101146528A. Published March 19, 2008. Figure 1 and Figure 2. View Source
- [2] O'Donnell JP, Owens W, Duncan J, Shaw A, Wu J. Pharmaceutical composition containing hydroxylated nebivolol. Chinese Patent CN101146528A. Published March 19, 2008. Page 138. View Source
